4-(2-Isopropoxypropan-2-yl)thiazol-2-amine
Description
4-(2-Isopropoxypropan-2-yl)thiazol-2-amine is a thiazole derivative featuring a branched ether substituent (2-isopropoxypropan-2-yl) at the 4-position of the thiazole ring. This structure combines the electron-rich thiazole core with a bulky, oxygen-containing substituent, which may enhance lipophilicity and influence intermolecular interactions.
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
4-(2-propan-2-yloxypropan-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H16N2OS/c1-6(2)12-9(3,4)7-5-13-8(10)11-7/h5-6H,1-4H3,(H2,10,11) |
InChI Key |
CUMHUCOGYXJURA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)(C)C1=CSC(=N1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-Isopropoxypropan-2-yl)thiazol-2-amine typically involves multi-step synthetic routes. One common method includes the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea to produce the thiazole ring . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
4-(2-Isopropoxypropan-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Isopropoxypropan-2-yl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Thiazole derivatives are used in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 4-(2-Isopropoxypropan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity . This can lead to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Structural and Substituent Diversity
Thiazol-2-amine derivatives are characterized by substitutions at the 4- or 5-positions of the thiazole ring. Key analogs include:
Key Observations :
- Aromatic vs.
Physicochemical Properties
Key Trends :
- Melting Points : Bulky aliphatic substituents (e.g., cyclobutyl) lower melting points compared to aromatic analogs . The target compound’s melting point is expected to be moderate (~120–150°C).
- Solubility : Ether-containing substituents may improve solubility in polar organic solvents compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
